Orthogonal Reactivity via C–Br vs. C–Cl Bond Dissociation Energy Differential
The target compound uniquely combines C–Br and C–Cl bonds on the same scaffold, a feature absent in comparators like 1,4-Dibromoisoquinoline (only C–Br) or 1,4-Dichloroisoquinoline (only C–Cl). The C(sp²)–Br bond dissociation energy (BDE) is 79.6 kcal/mol, which is 14.4 kcal/mol lower than the C(sp²)–Cl BDE of 94.0 kcal/mol . This substantial gap allows for the chemoselective oxidative addition of the C–Br bond to a Pd(0) catalyst under mild conditions, leaving the C–Cl bond intact for a subsequent, different cross-coupling event. This orthogonal reactivity is not achievable with the symmetrical dihalogenated analogs 1,4-Dibromoisoquinoline (CAS 51206-40-7) or 1,4-Dichloroisoquinoline (CAS 15298-58-5).
Δ = 14.4 kcal/mol
| Evidence Dimension | C(sp²)–X Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–Br: 79.6 kcal/mol; C–Cl: 94.0 kcal/mol |
| Comparator Or Baseline | 1,4-Dibromoisoquinoline: C–Br 79.6 kcal/mol (no C–Cl); 1,4-Dichloroisoquinoline: C–Cl 94.0 kcal/mol (no C–Br) |
| Quantified Difference | Δ(C–Cl minus C–Br) = 14.4 kcal/mol. Only the target compound presents both BDE values within a single scaffold. |
| Conditions | Gas-phase bond dissociation energies for aryl halides (standard reference data). |
Why This Matters
For procurement decisions, this translates directly to synthetic utility: the target compound is a single, commercially available building block that enables a two-step, one-pot divergent synthesis of complex molecules, reducing step count and waste compared to sequential purchases of multiple mono- or dihalogenated intermediates.
